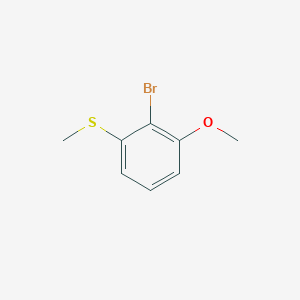
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C8H9BrOS . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” can be represented by the SMILES stringCSC1=CC=C(OC)C(Br)=C1 . This indicates that the molecule consists of a benzene ring with bromo, methoxy, and methylsulfanyl substituents at the 2nd, 1st, and 3rd positions respectively .
Wissenschaftliche Forschungsanwendungen
Chiral Complex Synthesis : Research by Baker et al. (2012) in "Organometallics" describes the synthesis of axially chiral compounds from methyl 2-(methylsulfanyl)-1-naphthoate using 1-bromo-2-(2-bromopropyl)benzene. This work is significant for the development of chiral bidentate ligands in organometallic chemistry (Baker, Radzey, Lucas, & Turner, 2012).
Photodynamic Therapy : Pişkin et al. (2020) in the "Journal of Molecular Structure" synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives are notable for their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Natural Product Synthesis : Akbaba et al. (2010) in "Helvetica Chimica Acta" achieved the total synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the role of bromo(methylsulfanyl)benzenes in complex organic syntheses (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Molecular Electronics : Stuhr-Hansen et al. (2005) in "Tetrahedron" explored the utility of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires, crucial for advancements in molecular electronics. This study underscores the role of compounds like 1-bromo-4-(methoxymethyl)benzene in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Antioxidant Activity : Li et al. (2011) in "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This research is important for understanding the antioxidant properties of naturally occurring bromophenols and their potential applications in food preservation and health (Li, Li, Gloer, & Wang, 2011).
Polymer Science : Kuroda and Kobayashi (2015) in "Helvetica Chimica Acta" developed a novel two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes. This study highlights the role of bromo-substituted compounds in creating valuable intermediates for polymer science (Kuroda & Kobayashi, 2015).
Zukünftige Richtungen
The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .
Eigenschaften
IUPAC Name |
2-bromo-1-methoxy-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHIUZSGRYFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

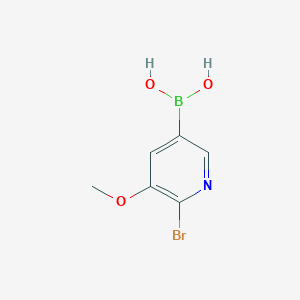
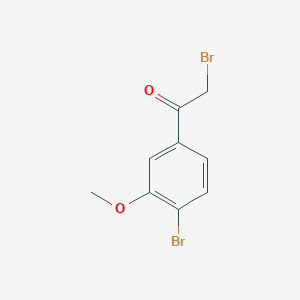
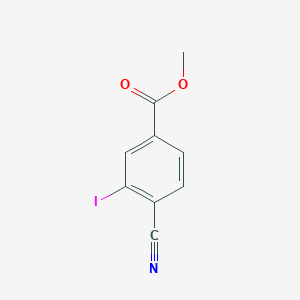
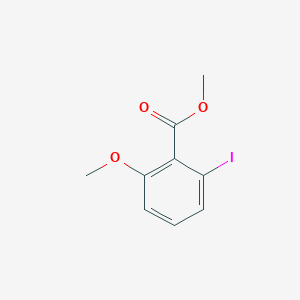
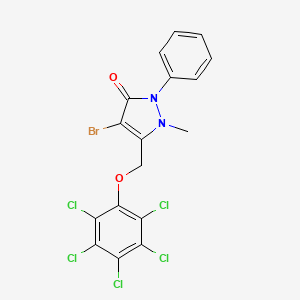
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)
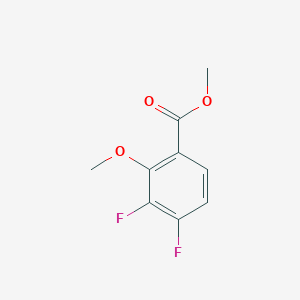
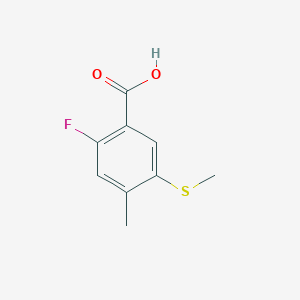
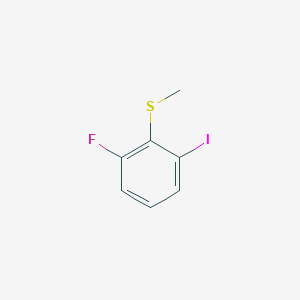
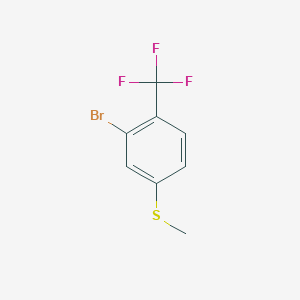

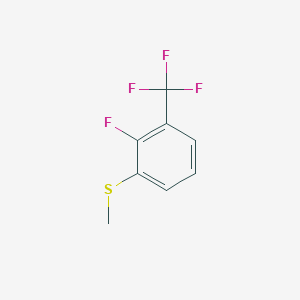
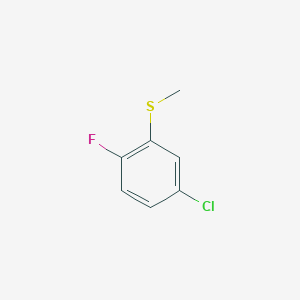
![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)